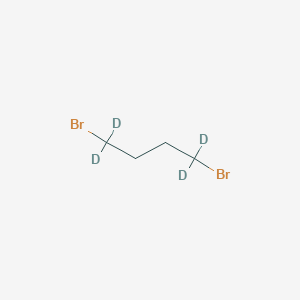
1,4-Dibromobutane-1,1,4,4-D4
Übersicht
Beschreibung
1,4-Dibromobutane-1,1,4,4-D4 is a deuterated derivative of 1,4-dibromobutane, where the hydrogen atoms at positions 1 and 4 are replaced with deuterium. This compound is represented by the molecular formula C4H4D4Br2 and has a molecular weight of 219.939 g/mol . It is commonly used in various scientific research applications due to its unique properties.
Vorbereitungsmethoden
1,4-Dibromobutane-1,1,4,4-D4 can be synthesized through the bromination of tetrahydrofuran (THF). The reaction involves the use of hydrobromic acid (HBr) and sulfuric acid (H2SO4) as reagents. The process typically includes the following steps :
- Addition of hydrobromic acid to a reaction vessel.
- Gradual addition of tetrahydrofuran while maintaining the temperature below 50°C.
- Addition of sulfuric acid to the mixture.
- Heating the reaction mixture to approximately 108°C and refluxing for 4 hours.
- Cooling the mixture and separating the organic layer.
- Washing the organic layer with sodium carbonate solution to neutralize any remaining acid.
- Drying the organic layer with anhydrous calcium chloride and filtering to obtain the final product.
Analyse Chemischer Reaktionen
1,4-Dibromobutane-1,1,4,4-D4 undergoes various chemical reactions, including substitution and elimination reactions . Some common reactions include:
Nucleophilic Substitution: Reaction with nucleophiles such as sodium azide (NaN3) to form 1,4-diazidobutane.
Elimination: Dehydrohalogenation using a strong base like potassium tert-butoxide (t-BuOK) to form 1,3-butadiene.
Reduction: Reduction with lithium aluminum hydride (LiAlH4) to form 1,4-butanediol.
Wissenschaftliche Forschungsanwendungen
1,4-Dibromobutane-1,1,4,4-D4 is utilized in various scientific research fields :
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of macrocyclic complexes and polymers.
Biology: Employed in the study of metabolic pathways involving halogenated compounds.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,4-Dibromobutane-1,1,4,4-D4 involves its reactivity with nucleophiles and bases. The compound can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles. Additionally, it can participate in elimination reactions to form alkenes. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
1,4-Dibromobutane-1,1,4,4-D4 can be compared with other similar compounds such as 1,4-dibromobutane, 1,3-dibromobutane, and 1,2-dibromobutane . The uniqueness of this compound lies in the presence of deuterium atoms, which can provide insights into reaction mechanisms and isotope effects. Similar compounds include:
1,4-Dibromobutane: Non-deuterated version with similar reactivity.
1,3-Dibromobutane: Different positional isomer with distinct reactivity.
1,2-Dibromobutane: Another positional isomer with unique chemical properties.
Eigenschaften
IUPAC Name |
1,4-dibromo-1,1,4,4-tetradeuteriobutane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Br2/c5-3-1-2-4-6/h1-4H2/i3D2,4D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTHEAFYOOPTTB-KHORGVISSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCBr)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCC([2H])([2H])Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


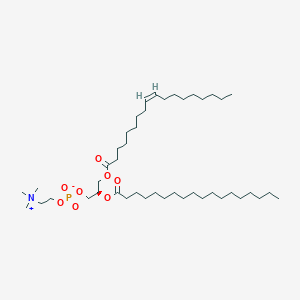
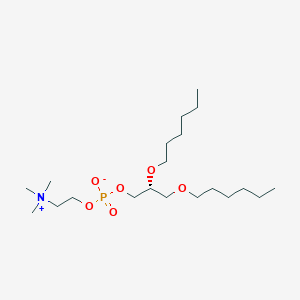
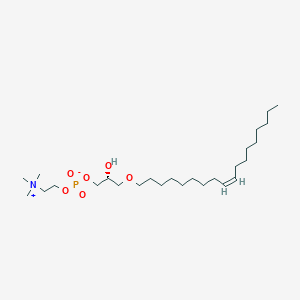
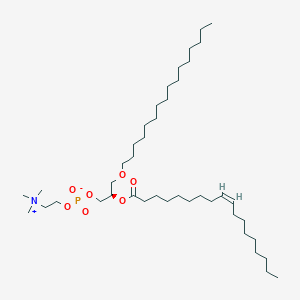
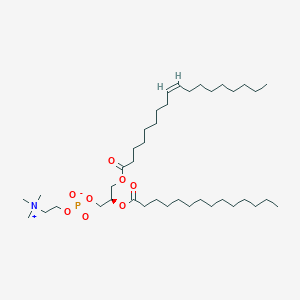
![[(2R)-3-[2-(dimethylamino)ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B3044092.png)
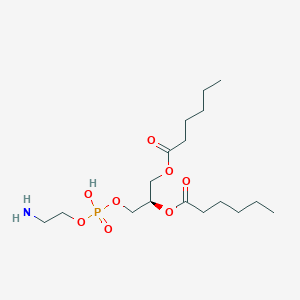
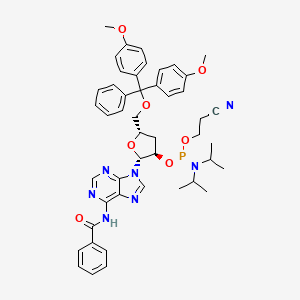

![N'-[9-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-[(E)-dimethylaminomethylideneamino]purin-8-yl]-N,N-dimethylmethanimidamide](/img/structure/B3044099.png)
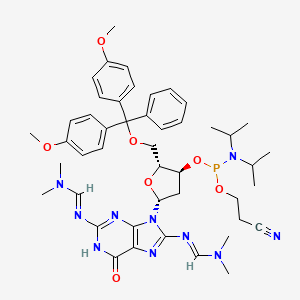
![8-Bromo-5'-O-(4,4'-dimethoxytrityl)-N6-dimethylaminomethylene-2'-deoxyadenosine, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]phosphoramidite](/img/structure/B3044101.png)
![2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-6-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexyl (2-cyanoethyl) diisopropylphosphoramidite](/img/structure/B3044103.png)
![3-[[(2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-phenoxypurin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B3044104.png)
